molecular formula C20H22N6O B7880172 4-[4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine

4-[4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine

Cat. No.: B7880172
M. Wt: 362.4 g/mol
InChI Key: SRANPLDYWYARHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[840

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide involves several steps. The synthetic routes typically include the reaction of 4-fluoroaniline with methyl isothiocyanate under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide stands out due to its unique chemical structure and properties. Similar compounds include:

  • 5-(4-chlorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide
  • 5-(4-bromophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-14-2-4-16(5-3-14)26-13-17-18-15(6-7-21-19(17)24-26)12-22-20(23-18)25-8-10-27-11-9-25/h2-5,12-13H,6-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRANPLDYWYARHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCN=C3N2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCN=C3N2)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.